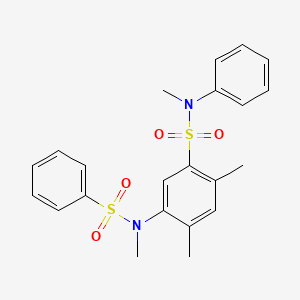

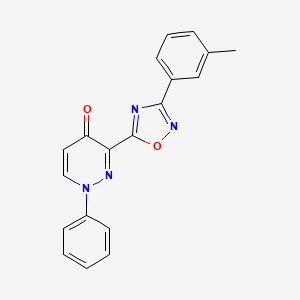

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-phenylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

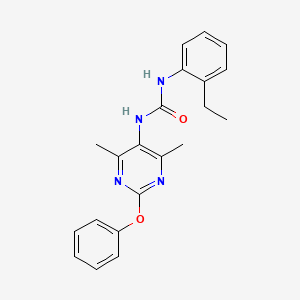

The compound "N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-phenylbenzenesulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl amide functional group. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry as therapeutic agents.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. In the context of the provided papers, similar synthetic methods are described. For instance, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine was initiated by reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Another method described the preparation of 2,4-dinitrobenzenesulfonamides from primary amines and 2,4-dinitrobenzenesulfonyl chloride, followed by alkylation to give N,N-disubstituted sulfonamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The structural characterization is often carried out using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography . For example, the structure of N-phenylbenzenesulfonamide was studied using FTIR, FT-Raman, UV-Vis, and NMR spectroscopy, complemented by density functional theory (DFT) calculations .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including alkylation, as seen in the synthesis of N,N-disubstituted sulfonamides . They can also form complexes with enzymes, as demonstrated by the enzyme inhibitory activity of certain sulfonamide derivatives . The reactivity of these compounds can be influenced by the substituents on the aromatic rings and the nature of the amine group.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the poor water solubility of certain sulfonamide derivatives has been a challenge in drug formulation . The electronic properties, including ionization potential, electron affinity, and electrophilicity index, can be calculated to predict the stability and reactivity of the molecules . Additionally, the inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrases are important chemical properties that relate to the biological activity of sulfonamides .

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Studies

- A study by Eren, Özdemir. Koçak, & Özdemir (2018) reports the structural characterization of a disulfonimide derivative using spectroscopic and quantum chemical methods. The antimicrobial activity screening of the compound was performed on bacteria and fungus species, showing noteworthy antibacterial and antifungal activities.

Antimicrobial and Antifungal Activity

- The same study by Eren et al. (2018) demonstrated the compound's notable antibacterial and antifungal activities, highlighting its potential as a therapeutic agent.

Enzyme Inhibitory and Alzheimer’s Disease Therapy

- Research by Abbasi et al. (2018) involves the synthesis of a new series of sulfonamides for potential use in Alzheimer’s disease therapy. Their inhibitory effects on acetylcholinesterase were evaluated, with one compound showing comparable activity to Neostigmine methylsulfate.

Anticancer Activity

- In the study of dibenzenesulfonamides by Gul et al. (2018), new compounds were synthesized to develop anticancer drug candidates. These compounds showed inhibition of carbonic anhydrase isoenzymes and induced apoptosis and autophagy in cancer cells.

Spectroscopic and Computational Studies

- Govindarasu, Kavitha, & Sundaraganesan (2014) conducted a study on N-phenylbenzenesulfonamide, involving its synthesis, characterization, and quantum chemical calculations to provide structural and spectroscopic information.

Antitumor Applications

- A study by Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens. Two compounds were identified as potent cell cycle inhibitors and progressed to clinical trials.

Eigenschaften

IUPAC Name |

5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-17-15-18(2)22(30(27,28)23(3)19-11-7-5-8-12-19)16-21(17)24(4)29(25,26)20-13-9-6-10-14-20/h5-16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAXDSQZGZCTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-phenylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

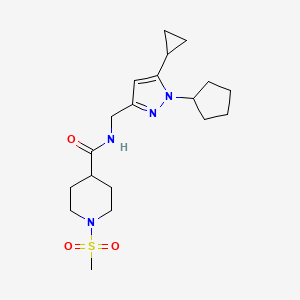

![3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride](/img/structure/B2514381.png)

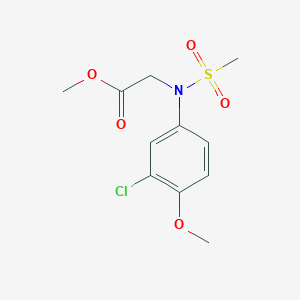

![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)

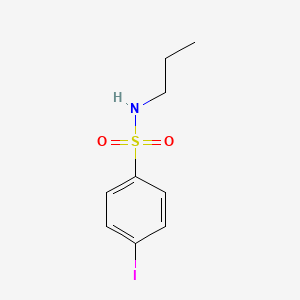

![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)

![N,N-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2514393.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514400.png)